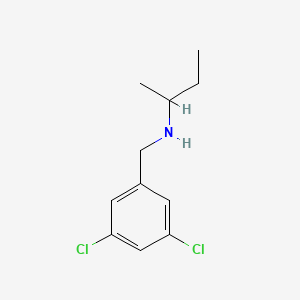

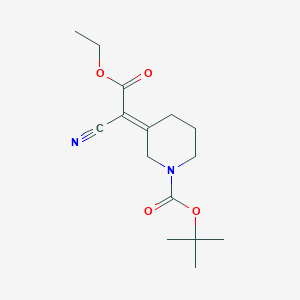

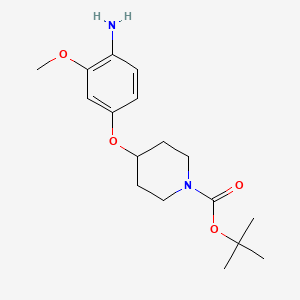

![molecular formula C16H12N4O B1532288 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole CAS No. 1244902-84-8](/img/structure/B1532288.png)

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

Übersicht

Beschreibung

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole (2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole, or 2-Furyl-7-Methyl-1H-benzimidazole) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. This compound has a unique structure, with a fused five-membered ring containing a nitrogen atom and a six-membered ring containing a sulfur atom. It has been used as a starting material for the synthesis of a variety of organic compounds, including amines, sulfones, and heterocyclic compounds. Additionally, it has been used in medicinal chemistry to develop novel drugs and in drug discovery to identify potential therapeutic targets.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrotic Applications

The pyrimidine moiety, a core component of this compound, has been employed in the design of structures with significant pharmacological activities. In particular, pyrimidine derivatives have demonstrated promising anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells, with some derivatives showing better anti-fibrotic activities than established drugs like Pirfenidone . This suggests potential for the development of novel anti-fibrotic drugs.

Catalysis and CO2 Fixation

Pyrimidine-modified porous materials, such as In-MOFs (Indium Metal-Organic Frameworks), have been synthesized using related pyrimidine derivatives. These materials exhibit great sorption capacity and dynamic selectivity for gases like C2H2/CH4 and CO2/CH4 . They also serve as efficient catalysts for fixing CO2 with epoxides, indicating potential applications in environmental remediation and sustainable chemistry .

Antimicrobial and Antiviral Properties

Compounds containing the pyrimidine core are reported to exhibit diverse types of biological activities, including antimicrobial and antiviral properties. This makes them valuable in the development of new medications for treating infections .

Pharmaceutical Drug Design

The structural motif of benzimidazole fused with pyrimidine is a privileged structure in medicinal chemistry. It is often used in the design of libraries of novel heterocyclic compounds with potential biological activities, which can lead to the discovery of new therapeutic agents .

Material Science

The compound’s derivatives have been used to create stable porous materials with multifunctional applications. These materials can be employed in various fields, including gas storage, separation technologies, and as catalysts in chemical reactions .

Biological Potential of Indole Derivatives

While not directly related to the compound , indole derivatives, which share structural similarities with benzimidazole derivatives, have a wide range of biological activities. They are involved in antiviral, anti-inflammatory, anticancer, and other pharmacological activities, suggesting that similar research could be explored for benzimidazole-pyrimidine compounds .

Boronic Acid Derivatives

Boronic acids derived from pyrimidine compounds are used in various chemical reactions, including Suzuki coupling, which is pivotal in the synthesis of complex organic molecules. This indicates potential applications in synthetic organic chemistry .

Eigenschaften

IUPAC Name |

2-[2-(furan-2-yl)pyrimidin-5-yl]-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c1-10-4-2-5-12-14(10)20-15(19-12)11-8-17-16(18-9-11)13-6-3-7-21-13/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVRQFKPCGQBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3=CN=C(N=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)

![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)